Physicochemical Differentiation: TPSA and LogP Comparison for Synthetic Route Selection
3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol exhibits a topological polar surface area (TPSA) of 38.05 Ų and a calculated LogP of 0.9074, indicating moderately balanced lipophilic-hydrophilic character suitable for both organic-phase synthetic manipulations and aqueous-compatible transformations . In comparison, the N1-substituted regioisomer 3-(5-ethyl-3-methylpyrazol-1-yl)propan-1-ol demonstrates a slightly higher LogP of 1.1, suggesting marginally increased hydrophobicity that may affect solubility and reaction kinetics in polar media [1]. This 0.19 LogP differential translates to a measurable difference in compound handling during liquid-liquid extractions and chromatographic purification workflows.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.9074; TPSA = 38.05 Ų |
| Comparator Or Baseline | 3-(5-ethyl-3-methylpyrazol-1-yl)propan-1-ol: LogP = 1.1 (XLogP3-AA) |
| Quantified Difference | ΔLogP ≈ 0.19 (target compound is less lipophilic); TPSA values are equivalent within rounding (38.05 vs. 38.1 Ų) |
| Conditions | Computational prediction data from commercial and public databases; standard computational chemistry parameters |
Why This Matters
The 0.19 LogP difference between the C5-substituted target compound and the N1-substituted regioisomer informs synthetic route selection where precise control of polarity-dependent reaction outcomes is critical for yield optimization.
- [1] PubChem. 3-(5-Ethyl-3-methylpyrazol-1-yl)propan-1-ol (CID 153623955). Computed Properties: XLogP3-AA 1.1; Topological Polar Surface Area 38.1 Ų. View Source
